2-メトキシキノリン-3-ボロン酸

概要

説明

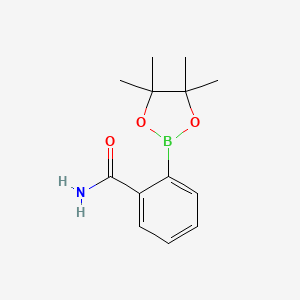

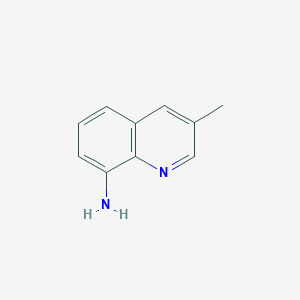

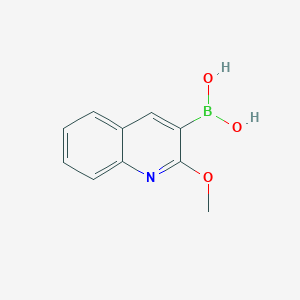

“2-Methoxyquinoline-3-boronic acid” is a chemical compound with the molecular formula C10H10BNO3 . It has an average mass of 203.002 Da and a monoisotopic mass of 203.075378 Da .

Synthesis Analysis

The synthesis of boronic acids, such as “2-Methoxyquinoline-3-boronic acid”, is often achieved through the addition of organometallic reagents to boranes . This process is commonly used in Suzuki–Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecule of “2-Methoxyquinoline-3-boronic acid” contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 aromatic ether, and 1 Pyridine .

Chemical Reactions Analysis

Boronic acids, including “2-Methoxyquinoline-3-boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methoxyquinoline-3-boronic acid” include a melting point of 254 °C, a predicted boiling point of 414.2±55.0 °C, and a predicted density of 1.29±0.1 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

プロテオミクス研究

“2-メトキシキノリン-3-ボロン酸”は、プロテオミクス研究における特殊な製品として使用されています . プロテオミクスは、特にタンパク質の構造と機能を対象とした、大規模なタンパク質の研究です。この化合物は、特定のサンプル中のタンパク質の分析と特定に使用できます。

センシングアプリケーション

“2-メトキシキノリン-3-ボロン酸”を含むボロン酸は、センシングアプリケーションを含む様々な研究分野でますます利用されています . ボロン酸とジオールやフッ化物またはシアン化物アニオンなどの強ルイス塩基との相互作用は、様々なセンシングアプリケーションにおけるその有用性につながります .

生物学的ラベリング

ボロン酸とジオールとの重要な相互作用により、生物学的ラベリングにわたる様々な分野での利用が可能になります . これには、さらなる分析のために生物学的サンプルのラベリングにおける“2-メトキシキノリン-3-ボロン酸”の使用が含まれる可能性があります。

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、その操作、細胞ラベリングにおいて成長を示してきました . “2-メトキシキノリン-3-ボロン酸”は、タンパク質の操作と修飾に使用できる可能性があります。

分離技術

ボロン酸は、分離技術で使用されています . “2-メトキシキノリン-3-ボロン酸”は、ボロン酸との相互作用に基づいて、混合物中の特定の分子の分離に使用できる可能性があります。

治療薬の開発

ボロン酸は、治療薬の開発に使用されています . “2-メトキシキノリン-3-ボロン酸”は、新しい治療薬の開発に使用できる可能性があります。

鈴木-宮浦クロスカップリング反応

“2-メトキシキノリン-3-ボロン酸”は、ヘテロアリールハライドとの鈴木-宮浦クロスカップリングによってヘテロビアリールを調製するために使用できます . これは、有機合成において炭素-炭素結合を形成するために使用されるパラジウム触媒クロスカップリング反応の一種です。

薬物透過性の向上

ボロン酸とジオールとの相互作用は、薬物または蛍光剤の静電的または親油性を変化させて、モデル膜の透過性を高めるために使用できます . これは、“2-メトキシキノリン-3-ボロン酸”を使用して特定の薬物の有効性を高めることができることを示唆しています。

作用機序

将来の方向性

Borinic acids, including “2-Methoxyquinoline-3-boronic acid”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have potential applications in cross-coupling reactions, bioactive compounds, and as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

生化学分析

Biochemical Properties

2-Methoxyquinoline-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that possess polyhydroxy motifs. For instance, it can form stable cyclic esters with saccharides and catechols, which are common in biological systems . These interactions are crucial for its application in biochemical sensing and detection.

Cellular Effects

2-Methoxyquinoline-3-boronic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can interfere with signaling pathways by binding to specific biomolecules, thereby altering their function. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These effects can lead to changes in cellular metabolism, impacting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of 2-Methoxyquinoline-3-boronic acid involves its ability to form reversible covalent bonds with diols and polyols. This interaction is facilitated by the boronic acid group, which can form five-membered boronate esters. These binding interactions can inhibit or activate enzymes, depending on the specific biomolecule involved . Additionally, the compound can influence gene expression by binding to regulatory proteins, leading to changes in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxyquinoline-3-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas conditions at low temperatures, but it may degrade over time when exposed to air or moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 2-Methoxyquinoline-3-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

2-Methoxyquinoline-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Methoxyquinoline-3-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

2-Methoxyquinoline-3-boronic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles . This localization is important for its interactions with biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

(2-methoxyquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOYLJRUEIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582950 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886853-93-6 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyquinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。